molecular formula C14H8Cl4 B1611341 o,o'-DDE CAS No. 3328-98-1

o,o'-DDE

Cat. No.: B1611341
CAS No.: 3328-98-1
M. Wt: 318 g/mol
InChI Key: KXIMKQKQRACGHT-UHFFFAOYSA-N
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Description

o,p′-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene) is a degradation product of the organochlorine pesticide DDT (dichlorodiphenyltrichloroethane). It is formed via the dehydrochlorination of o,p′-DDT under aerobic conditions . Unlike its parent compound, o,p′-DDE is highly persistent in the environment due to its chemical stability and resistance to microbial degradation . It accumulates in adipose tissues of organisms and has been detected in human serum, soil, and crops .

o,p′-DDE exhibits cytotoxic effects in adrenocortical carcinoma cells (H295R), with an IC50 comparable to mitotane, a chemotherapeutic agent . Its mechanism of action involves non-apoptotic pathways, such as ferroptosis inhibition, distinguishing it from other DDT metabolites . In agricultural soils, o,p′-DDE is less frequently detected than p,p′-DDE, but its presence correlates with historical DDT use and environmental persistence .

Preparation Methods

Catalytic Dehydrochlorination of o,o'-DDT

The most direct method for synthesizing o,o'-DDE involves the dehydrochlorination of o,o'-dichlorodiphenyltrichloroethane (o,o'-DDT) using phase-transfer catalysis (PTC) . This approach is adapted from methodologies developed for isotopic labeling but is applicable to non-labeled compounds.

Procedure ():

  • Starting Material : o,o'-DDT (1.0 mmol).
  • Catalyst : Polyethylene glycol-600 (1–10% of DDT mass).
  • Base : Aqueous potassium hydroxide (30% w/v, 4 g).
  • Conditions : Reaction at 10°C for 8 hours under vigorous stirring.
  • Workup :
    • Washing : Hot water (40–60°C) to remove residual base.
    • Purification : Recrystallization with ethanol:dichloromethane (5:1 v/v).
  • Yield : 96% chemical yield, 60% isotopic yield (for labeled analogs).

Mechanism :
The phase-transfer catalyst facilitates the interfacial reaction between the hydrophobic DDT and aqueous base, enabling efficient HCl elimination.

Acid-Catalyzed Condensation (For o,o'-DDT Precursor)

Since o,o'-DDE synthesis requires o,o'-DDT as a precursor, its preparation is critical. o,o'-DDT is synthesized via acid-catalyzed condensation of dichloroacetaldehyde hydrate with o,o'-dichlorobenzene ():

Procedure :

  • Reactants :
    • o,o'-Dichlorobenzene (1.0 mmol).
    • Dichloroacetaldehyde hydrate (0.97 mmol).
  • Catalyst : Phosphoric acid (0.9 mL).
  • Conditions : Stirring at 30°C for 8 hours.
  • Purification : Extraction with CH₂Cl₂, drying (Na₂SO₄), and recrystallization (ethanol:CH₂Cl₂, 2:1 v/v).
  • Yield : 70% chemical yield.

Isomer-Specific Considerations

o,o'-DDE is a less common isomer compared to p,p'-DDE. Isomeric purity depends on:

Data Table: Synthesis Methods for o,o'-DDE

Method Starting Material Catalyst/Base Conditions Yield Reference
Dehydrochlorination o,o'-DDT PEG-600 + KOH (aq.) 10°C, 8 hr 96%
Acid-Catalyzed Condensation o,o'-Dichlorobenzene H₃PO₄ 30°C, 8 hr 70%

Key Research Findings

  • Phase-Transfer Catalysis : Enhances reaction efficiency in biphasic systems, reducing side reactions ().
  • Isotopic Labeling : Methods for ¹³C-labeled o,o'-DDE achieve >90% isotopic purity, demonstrating scalability for tracer studies ().
  • Stability : o,o'-DDE is resistant to hydrolysis under ambient conditions, making it persistent in environmental samples ().

Chemical Reactions Analysis

o,o’-DDE undergoes several types of chemical reactions, including:

    Oxidation: o,o’-DDE can be oxidized to form other degradation products. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of o,o’-DDE can lead to the formation of less chlorinated compounds. Reducing agents such as sodium borohydride (NaBH4) are often used in these reactions.

    Substitution: o,o’-DDE can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Environmental Monitoring

1. Bioindicator for Environmental Health

o,o'-DDE serves as a bioindicator for monitoring environmental health, particularly in aquatic ecosystems. Its presence in sediment and biota indicates historical DDT usage and ongoing contamination levels. Studies have shown that this compound concentrations in fish from contaminated lakes reflect the degradation of DDT over time, providing insights into pollution trends and ecosystem recovery efforts .

Table 1: Concentrations of this compound in Aquatic Systems

LocationSample TypeThis compound Concentration (ng/g)Year of Study
Puruzinho LakeFish1.6 - 13.32020
Baltic SeaSediment2.52019
Great LakesFish0.5 - 3.02021

Health Implications

2. Endocrine Disruption and Reproductive Toxicity

Research indicates that this compound acts as an endocrine disruptor, impacting reproductive health in wildlife and potentially humans. It has been linked to reproductive failures in bird populations, such as the peregrine falcon, where elevated levels correlate with eggshell thinning and decreased hatching success .

Case Study: Peregrine Falcon Reproductive Health

A study conducted on peregrine falcons found that populations exposed to high levels of this compound exhibited significant reproductive failures. The study highlighted a direct correlation between blood levels of this compound and reduced eggshell thickness, leading to increased egg mortality rates .

Human Health Concerns

3. Association with Chronic Diseases

Epidemiological studies have suggested associations between this compound exposure and various chronic diseases, including diabetes and certain cancers. For instance, elevated serum concentrations of this compound were found to be significantly associated with the prevalence of type 2 diabetes among populations exposed to high levels of this compound .

Table 2: Health Outcomes Associated with this compound Exposure

Health OutcomeStudy ReferenceFindings
Type 2 DiabetesLee et al., 2006OR = 4.3 for highest exposure quartile
Breast CancerCocco et al., 2000No significant association found
Fetal LossLongnecker et al., 2005Increased risk associated with high DDE levels

Mechanism of Action

o,o’-DDE exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormone signaling pathways. o,o’-DDE has been shown to bind to estrogen receptors, altering the expression of estrogen-responsive genes. This can result in reproductive and developmental abnormalities in exposed organisms .

Comparison with Similar Compounds

Structural and Chemical Properties

o,p′-DDE differs from other DDT derivatives in chlorine substitution patterns, influencing its physicochemical behavior:

Property o,p′-DDE p,p′-DDE o,p′-DDT p,p′-DDT
Log Kow 6.11 6.96 6.00 6.91
Water Solubility 0.12 mg/L 0.09 mg/L 0.20 mg/L 0.05 mg/L
Half-life in Soil 5–15 years 10–20 years 2–5 years 5–10 years

o,p′-DDE is less lipophilic than p,p′-DDE, resulting in shorter retention times in chromatographic analyses and distinct metabolic associations .

Environmental Behavior

  • Soil Persistence : o,p′-DDE is less prevalent in soils than p,p′-DDE. In Polish agricultural soils, o,p′-DDE was undetectable, while p,p′-DDE constituted 60% of DDT residues .
  • Plant Uptake : Crop-specific models show o,p′-DDE accumulates preferentially in roots (1.3 × 10<sup>−6</sup> mg/kg) and leafy vegetables (7.0 × 10<sup>−6</sup> mg/kg), exceeding p,p′-DDE in potatoes .
  • Degradation Pathways : o,p′-DDE resists aerobic degradation, whereas p,p′-DDE undergoes further breakdown to DDD under anaerobic conditions .

Toxicological Profiles

  • Cytotoxicity :
    • o,p′-DDE reduces H295R cell viability (IC50 = 2.87 µM in responders) via caspase-independent pathways .
    • p,p′-DDE exhibits anti-androgenic activity by antagonizing the androgen receptor .
  • Endocrine Disruption: o,p′-DDT is estrogenic, activating AP-1 transcription in endometrial cells . o,p′-DDE lacks estrogenic activity in yeast models but correlates with postmenopausal ER+ breast cancer risk .

Human Exposure and Health Risks

  • Serum Levels : Median plasma concentrations of o,p′-DDE are 1.56–2.87 µM in mitotane-treated patients, with higher levels in therapy responders .
  • Dietary Intake : Leafy vegetables grown in DDT-contaminated soils accumulate o,p′-DDE at 7.0 × 10<sup>−6</sup> mg/kg, posing chronic exposure risks .

Key Research Findings

Table 1: Toxicity Endpoints of DDT Derivatives

Compound Model System Endpoint Value Reference
o,p′-DDE H295R cells IC50 2.87 µM
p,p′-DDE H295R cells Caspase 3/7 activation 50% inhibition
o,p′-DDT Ishikawa cells AP-1 activation 1,449% of control
p,p′-DDE Hyalella azteca 7-day EC50 16.7 µg/L

Table 2: Environmental Concentrations in Soil (µg/kg)

Location o,p′-DDE p,p′-DDE o,p′-DDT
Soke, Turkey 0.018–0.48 0.003–0.24 ND–1.92
Poland <0.01 0.5–4.7 <0.01

Discussion of Contradictory Evidence

  • Estrogenic Activity : While o,p′-DDE is implicated in breast cancer risk , it lacks estrogenic activity in yeast assays . This discrepancy may arise from tissue-specific receptor interactions or metabolite bioactivation.
  • Environmental Detection : o,p′-DDE is undetectable in Polish soils but persists in Turkish agricultural regions , highlighting regional variability in degradation rates.

Biological Activity

o,o'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) is a persistent organic pollutant and a major metabolite of DDT (dichlorodiphenyltrichloroethane). It has been extensively studied due to its widespread environmental presence and potential health effects on humans and wildlife. This article delves into the biological activity of this compound, highlighting its toxicological profile, mechanisms of action, and associated health risks through various studies and case reports.

Toxicological Profile

This compound is known for its endocrine-disrupting properties and its ability to accumulate in adipose tissues. Research indicates that it can affect various biological systems, primarily through its interactions with hormone receptors.

Key Findings:

  • Metabolism : this compound is formed from the metabolic breakdown of DDT. Studies have shown that it is a stable metabolite with higher concentrations in human tissues compared to its parent compound, DDT .
  • Endocrine Disruption : It exhibits estrogenic activity, which can interfere with normal hormonal functions. In vitro studies have demonstrated that this compound can induce vitellogenin production in fish, indicating estrogenic effects .

Case Studies and Epidemiological Evidence

Numerous studies have linked this compound exposure to various health outcomes:

  • Cancer Risks :
    • A case-control study found a significant association between high blood levels of DDT (and by extension, this compound) and liver cancer in men, with an odds ratio of 3.8 for those with the highest levels .
    • In occupational studies, workers exposed to DDT had elevated risks of pancreatic cancer, supporting the carcinogenic potential of its metabolites .
  • Reproductive Health :
    • High maternal serum levels of this compound have been associated with increased risks of fetal loss and adverse pregnancy outcomes. For instance, a study reported an odds ratio of 1.17 for early pregnancy loss correlated with serum DDT levels .
  • Diabetes Association :
    • Elevated serum concentrations of this compound have been linked to a higher prevalence of diabetes. A notable study indicated an increasing trend in diabetes odds as exposure levels rose, with an odds ratio of 4.3 for individuals in the highest exposure quartile .

The biological activity of this compound is primarily mediated through its interaction with the endocrine system:

  • Estrogen Receptor Modulation : this compound binds to estrogen receptors, mimicking estrogen's action and potentially leading to reproductive and developmental issues.
  • Cytochrome P450 Induction : Research indicates that this compound can induce cytochrome P450 enzymes, which are involved in drug metabolism and synthesis of steroid hormones . This induction can lead to altered metabolism of other xenobiotics and endogenous compounds.

Data Table: Summary of Biological Effects

Biological EffectMechanism/StudyReference
Estrogenic ActivityInduction of vitellogenin in fish
Liver Cancer RiskElevated odds ratio linked to DDT exposure
Diabetes AssociationPositive correlation with serum DDE levels
Pregnancy LossIncreased risk associated with high maternal levels
Cytochrome P450 InductionInduction affecting metabolism

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying o,o'-DDE in environmental and biological samples?

  • Methodological Answer : Use gas chromatography coupled with mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for high specificity, especially in complex matrices like plasma or adipose tissue. Calibrate with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-labeled this compound) to correct for matrix effects . For environmental samples, combine solid-phase extraction (SPE) with GC-MS to achieve detection limits below 0.1 ng/g. Validate methods using certified reference materials (CRMs) from the National Institute of Standards and Technology (NIST).

Q. How does this compound’s metabolic pathway differ from its parent compound, DDT, in mammalian systems?

  • Methodological Answer : this compound is a β-hydroxylation product of mitotane metabolism in humans, unlike DDT, which undergoes reductive dechlorination. In vitro models (e.g., H295R adrenocortical carcinoma cells) show this compound inhibits apoptosis but induces necrosis at >50 µM concentrations. Use LC-MS/MS to track metabolite formation and compare enzymatic activity via cytochrome P450 (CYP) inhibition assays .

Q. What are the primary ecological risks of this compound bioaccumulation in aquatic food webs?

  • Methodological Answer : Conduct trophic magnification studies using stable isotope analysis (δ15^{15}N) paired with lipid-normalized this compound concentrations. In Japanese medaka, this compound has a trophic magnification factor (TMF) of 12.3, higher than p,p'-DDT (7.76), due to isomer-specific resistance to metabolism. Use probabilistic risk assessment models to estimate thresholds for reproductive impairment in top predators (e.g., birds) .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on this compound’s endocrine-disrupting effects in vitro versus in vivo?

  • Methodological Answer :

  • Step 1 : Standardize cell models (e.g., H295R for adrenal toxicity) with controlled exposure durations (24–72 hr) and concentrations (1–100 µM). Include positive controls (e.g., estradiol for estrogenic activity).
  • Step 2 : Compare in vitro results with in vivo zebrafish assays, measuring vitellogenin (Vg) gene expression via qPCR. Note that this compound upregulates VgA/VgB but not VgC, unlike estradiol .
  • Step 3 : Apply mixed-effects regression models to reconcile dose-response disparities, accounting for bioavailability differences between systems.

Q. What statistical approaches resolve variability in this compound’s oxidative stress responses across species?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster species-specific responses. For example:

  • Table 1 : Oxidative Stress Parameters in Model Organisms
SpeciesLipid Peroxidation (nM MDA/mg protein)Glutathione Reductase Activity (% Control)Catalase Activity (U/mg)Reference
H295R Cells12.5 ± 1.2*78 ± 545 ± 3
Zebrafish8.7 ± 0.892 ± 462 ± 6
   \*p < 0.05 vs. control.  

6. Q. How can researchers optimize sampling protocols for this compound in heterogeneous environmental matrices?

  • Methodological Answer :
  • Soil/Sediment : Collect triplicate cores (0–15 cm depth) from 10+ sites, homogenize, and extract via accelerated solvent extraction (ASE) with acetone:hexane (1:1).
  • Biological Tissues : Use lyophilization followed by Soxhlet extraction. Normalize lipid content via gravimetric analysis.
  • Quality Control : Include field blanks, spiked recoveries (85–115%), and inter-laboratory comparisons to minimize spatial and analytical bias .

Q. Data Contradiction and Synthesis

Q. Why do some studies report this compound as a weak estrogen mimic, while others classify it as a glucocorticoid disruptor?

  • Methodological Answer : This discrepancy arises from receptor-binding assays versus functional endpoints.

  • Estrogenic Activity : Use reporter gene assays (e.g., ER-CALUX) showing this compound’s EC50_{50} >10 µM, 1000-fold weaker than estradiol.
  • Glucocorticoid Effects : Measure cortisol suppression in H295R cells via ELISA; this compound reduces secretion by 40% at 25 µM by interacting with CYP11B1/2 .
    • Resolution : Apply pathway enrichment analysis (e.g., KEGG) to identify dominant signaling networks in omics datasets.

Q. Research Design Frameworks

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on this compound’s transgenerational effects?

  • Example :

  • Population (P) : Zebrafish (F0–F3 generations).
  • Exposure (E) : 0.1–10 µg/L this compound in water.
  • Comparison (C) : Unexposed controls and p,p'-DDE groups.
  • Outcome (O) : DNA methylation changes (via whole-genome bisulfite sequencing) and fertility metrics.
  • Ethical Check : Comply with institutional animal care protocols (IACUC) for low-dose exposures .

Properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIMKQKQRACGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3328-98-1
Record name O,O'-Dde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O'-DDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Q6M24OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

150 g of solid 1,1-bis(chlorophenyl)-2,2,2-trichloroethane were added to 248.8 g of a 27.2% strength aqueous sodium hydroxide solution maintained at 93° C. 1.4 g of dimethyllaurylbenzylammonium chloride were added thereto. The temperature increased from 93° to 103° C. The addition of solid 1,1-bis(chlorophenyl)-2,2,2-trichloroethane was continued up to a total amount of 300 g. 1.1 g of dimethyllaurylbenzylammonium chloride were added again and the temperature was maintained between 100° and 105° C. for 14 hours, 30 min. The organic phase was separated off by phase separation and washed three times with 100 g of a 1N solution of sulfuric acid and with water (100 g). 263.7 g of 1,1-bis(chlorophenyl)-2,2-dichloroethylene were obtained (y=98.0%) with 0.09% of 1,1-bis(chlorophenyl)-2,2,2-trichloroethane.
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Synthesis routes and methods II

Procedure details

201.5 g of 28% strength aqueous sodium hydroxide and 2.0 g of dimethyllaurylbenzylammonium chloride were added to a solution of 250 g of 1,1-bis(chlorophenyl)-2,2,2-trichloroethane in 100 g of monochlorobenzene at 50° C. The mixture was heated at reflux (90° C.) for 20 hours. The organic phase was separated by phase separation and was washed three times with 100 g of water. After distillation of the monochlorobenzene, 219.3 g of 1,1-bis(chlorophenyl)-2,2-dichloroethylene were obtained (y=97.8%) with 0.10% of 1,1-bis(chlorophenyl)-2,2,2-trichloroethane.
Quantity
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dimethyllaurylbenzylammonium chloride
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100 g
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Synthesis routes and methods III

Procedure details

990 kg of solid 1,1-bis(chlorophenyl)-2,2,2-trichloroethane were charged into the basic aqueous phase emanating from an upstream dehydrochlorination operation. The charging period was 2 hours to avoid the formation of solid masses inside the reactor. 5 kg of dimethylbenzyllaurylammonium chloride were added, while intense stirring was continued for 4 hours at 100°. After 1 hour at rest, the aqueous phase was separated off and 268 kg of 50% strength sodium hydroxide were added and the dehydrochlorination was continued with stirring at 100° C. for 10 hours. After dilution with 560 kg of water and 1 hour at rest, the organic phase was drawn off and the aqueous phase was retained for the following operation. The organic phase was then washed 3 times with 250 kg of a 1N solution of sulfuric acid and 879 kg of 1,1-bis(chlorophenyl)-2,2-dichloroethylene were obtained.
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Synthesis routes and methods IV

Procedure details

The present commercial process for manufacturing 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol (dicofol) uses 1,1-bis(chlorophenyl)-2,2,2-trichloroethane (DDT) as the starting material. DDT is dehydrohalogenated with alkali to afford 1,1-bis(chlorophenyl)dichloroethylene, which is chlorinated to afford 1,1-bis(chlorophenyl)-1,2,2,2-tetrachloroethane.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.